alpha-Thevetin B
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Overview
Description
Alpha-Thevetin B is a cardiac glycoside extracted from the seeds of Thevetia peruviana, commonly known as the yellow oleander. This compound is known for its potent biological activities, particularly its effects on the cardiovascular system. It is a member of the cardenolide family, which are steroidal glycosides with significant pharmacological properties .
Preparation Methods
Alpha-Thevetin B can be isolated from the seeds of Thevetia peruviana through various extraction and purification techniques. One common method involves the use of high-performance liquid chromatography (HPLC) for the isolation and quantification of the compound . The seeds are first subjected to accelerated solvent extraction, followed by purification using preparative HPLC. The compound can also be synthesized through chemical routes, although detailed synthetic pathways are less commonly reported in the literature.
Chemical Reactions Analysis
Alpha-Thevetin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Alpha-Thevetin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. The compound has also shown promise in cancer research, with studies indicating its potential use in lung, gastric, and pancreatic cancer research . Additionally, this compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological pathways .
Mechanism of Action
The mechanism of action of alpha-Thevetin B involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium levels, leading to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility, making it useful in the treatment of certain heart conditions .
Comparison with Similar Compounds
Alpha-Thevetin B is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique structural features that differentiate it from these compounds. For instance, this compound contains a unique trisaccharide moiety attached to its steroidal core, which influences its pharmacokinetic and pharmacodynamic properties. Other similar compounds include thevetin A and acetylthevetin B, which share structural similarities but differ in their specific biological activities and therapeutic applications .
Conclusion
This compound is a compound with significant pharmacological potential, particularly in the field of cardiovascular medicine. Its unique chemical structure and diverse biological activities make it a valuable subject of scientific research. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its potential therapeutic applications.
Properties
Molecular Formula |
C42H66O18 |
---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20-,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
GZVMBXDQUQRICT-HRKZKTQFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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